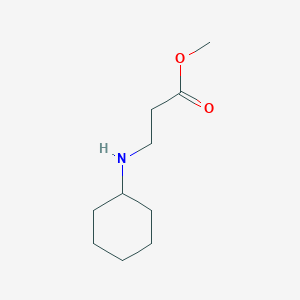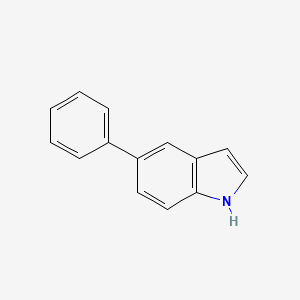
氰甲基甲基(苯基)氨基二硫代甲酸酯
描述
Cyanomethyl methyl(phenyl)carbamodithioate, also known as Cyanomethyl N-methyl-N-phenyl dithiocarbamate, is a chemical compound with the empirical formula C10H10N2S2 . It has a molecular weight of 222.33 g/mol . This compound is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, particularly suited for the polymerization of vinyl ester and vinyl amide monomers .
Molecular Structure Analysis
The molecular structure of Cyanomethyl methyl(phenyl)carbamodithioate consists of a cyanomethyl group (CC#N), a methylphenyl carbamodithioate group (CN©S2), and a phenyl ring (C6H5) attached to the nitrogen atom . The InChI string is1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 . Chemical Reactions Analysis
Cyanomethyl methyl(phenyl)carbamodithioate is used as a RAFT agent in controlled radical polymerization . It is particularly suited for the polymerization of vinyl ester and vinyl amide monomers .Physical And Chemical Properties Analysis
Cyanomethyl methyl(phenyl)carbamodithioate is a powder with a molecular weight of 222.3 g/mol . It has a melting point of 88-92 °C and should be stored at a temperature of 2-8°C . The compound has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .科学研究应用
可逆加成断裂链转移 (RAFT) 聚合
氰甲基甲基(苯基)氨基二硫代甲酸酯是一种RAFT剂,在可控自由基聚合中起着至关重要的作用。该过程允许合成具有特定分子量和结构的聚合物。 该化合物特别适用于乙烯基酯和乙烯基酰胺单体的聚合 .
作用机制
Target of Action
Cyanomethyl methyl(phenyl)carbamodithioate is primarily used as a RAFT agent . RAFT stands for Reversible Addition-Fragmentation Chain Transfer, a form of controlled radical polymerization. The primary targets of this compound are therefore the monomers involved in the polymerization process .
Mode of Action
As a RAFT agent, Cyanomethyl methyl(phenyl)carbamodithioate interacts with the monomers by mediating the polymerization process . It does this by reversibly adding and fragmenting from the growing polymer chain, allowing for control over the molecular weight and composition of the resulting polymer .
Biochemical Pathways
The compound is involved in the biochemical pathway of controlled radical polymerization . The downstream effects of this pathway include the formation of polymers with controlled molecular weights and compositions .
Result of Action
The result of the action of Cyanomethyl methyl(phenyl)carbamodithioate is the formation of polymers with controlled molecular weights and compositions . This allows for the creation of specific polymers tailored to particular applications .
Action Environment
The action, efficacy, and stability of Cyanomethyl methyl(phenyl)carbamodithioate can be influenced by environmental factors such as temperature and pH. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
安全和危害
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
生化分析
Biochemical Properties
Cyanomethyl methyl(phenyl)carbamodithioate plays a significant role in biochemical reactions as a RAFT agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate controlled radical polymerization. The compound’s interaction with these biomolecules is primarily through reversible addition-fragmentation chain transfer, which allows for precise control over polymer chain growth . This interaction is crucial for the synthesis of well-defined polymers with specific molecular weights and architectures.
Cellular Effects
Cyanomethyl methyl(phenyl)carbamodithioate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, which can lead to changes in gene expression and metabolic activity
Molecular Mechanism
The molecular mechanism of Cyanomethyl methyl(phenyl)carbamodithioate involves its interaction with biomolecules through reversible addition-fragmentation chain transfer. This mechanism allows the compound to act as a chain transfer agent, facilitating the controlled growth of polymer chains . The compound’s ability to bind to specific biomolecules and modulate their activity is crucial for its function as a RAFT agent. Additionally, Cyanomethyl methyl(phenyl)carbamodithioate can influence enzyme activity by either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanomethyl methyl(phenyl)carbamodithioate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Cyanomethyl methyl(phenyl)carbamodithioate remains stable under specific storage conditions, with minimal degradation over time . Prolonged exposure to certain environmental conditions may lead to the compound’s degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of Cyanomethyl methyl(phenyl)carbamodithioate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses . Understanding the dosage-dependent effects of Cyanomethyl methyl(phenyl)carbamodithioate is crucial for determining its safety and therapeutic potential in biomedical applications.
Metabolic Pathways
Cyanomethyl methyl(phenyl)carbamodithioate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic activity within cells
Transport and Distribution
The transport and distribution of Cyanomethyl methyl(phenyl)carbamodithioate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of Cyanomethyl methyl(phenyl)carbamodithioate is crucial for optimizing its use in biomedical research and therapeutic applications.
Subcellular Localization
Cyanomethyl methyl(phenyl)carbamodithioate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Cyanomethyl methyl(phenyl)carbamodithioate is essential for elucidating its molecular mechanisms and optimizing its use in various applications.
属性
IUPAC Name |
cyanomethyl N-methyl-N-phenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACMHCOSCVNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337818 | |
| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76926-16-4 | |
| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76926-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyanomethyl methyl(phenyl)carbamodithioate enable controlled radical polymerization of vinyl chloride, and what are the advantages?
A1: Cyanomethyl methyl(phenyl)carbamodithioate functions as a highly effective RAFT (Reversible Addition–Fragmentation Chain Transfer) agent in the controlled radical polymerization of vinyl chloride [, ]. The molecule achieves this control through a reversible chain transfer mechanism, allowing for predictable molecular weight growth and significantly narrower polydispersity (PDI) compared to traditional radical polymerization methods [, ]. This control is particularly significant for vinyl chloride polymerization, which has historically been challenging to control.
Q2: How does the concentration of Cyanomethyl methyl(phenyl)carbamodithioate impact the properties of the resulting poly(vinyl acetate) during polymerization?
A2: Research indicates that higher concentrations of Cyanomethyl methyl(phenyl)carbamodithioate lead to enhanced control over the molecular weight properties of the synthesized poly(vinyl acetate) []. While achieving precise control over molecular weight during suspension polymerization, especially in the creation of PVAc particles, remains challenging, the use of this RAFT agent shows promise []. Further research is needed to optimize conditions and fully exploit the potential of this approach.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

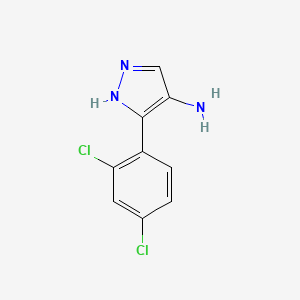

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)

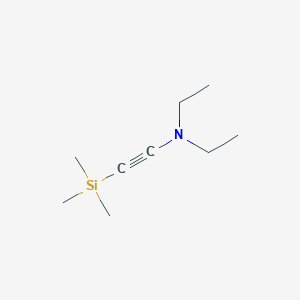
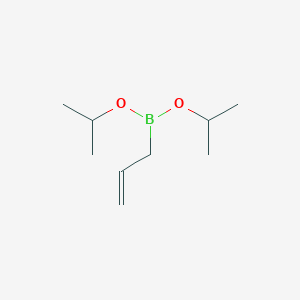
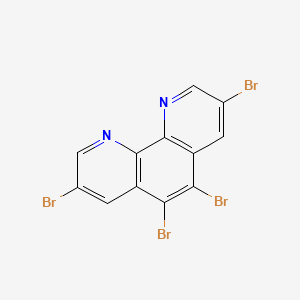
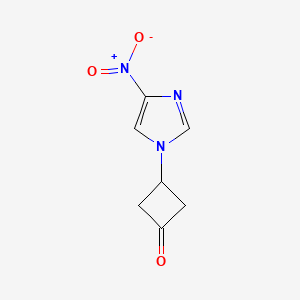
![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

